1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose
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Overview
Description
Preparation Methods
The synthesis of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose typically involves the reaction of D-fructose with bis(phenylmethyl)amine under specific conditions. The reaction is carried out in an organic solvent, such as ethanol, at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose has several scientific research applications:
Chemistry: It is used as a reference substance for studying the properties and reactions of similar compounds.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It serves as a reference standard for drug impurities and is used in the development of new pharmaceuticals.
Industry: The compound is used in the production of various chemical products and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of 1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[Bis(phenylmethyl)amino]-1-deoxy-D-fructose can be compared with other similar compounds, such as:
1-dibenzylamino-1-deoxy-D-fructose: This compound has a similar structure but different functional groups, leading to variations in its chemical properties and applications.
β-D-Fructopyranose, 1-[bis(phenylmethyl)amino]-1-deoxy-: Another similar compound with slight differences in its molecular structure and reactivity.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical properties and makes it suitable for various specialized applications.
Properties
IUPAC Name |
(3S,4R,5R)-1-(dibenzylamino)-3,4,5,6-tetrahydroxyhexan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c22-14-18(24)20(26)19(25)17(23)13-21(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,18-20,22,24-26H,11-14H2/t18-,19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEAYAXTJWERHS-VAMGGRTRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C(C(C(CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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